molecular formula C20H17N3O2S2 B284000 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B284000
M. Wt: 395.5 g/mol
InChI Key: NQPGWICUYJAASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiazole-based compounds and has been found to exhibit various biological activities.

Scientific Research Applications

4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit various biological activities. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell damage.

Mechanism of Action

The mechanism of action of 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. The compound has also been found to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to decrease the production of pro-inflammatory cytokines and inhibit the activity of various enzymes involved in inflammation. It has also been shown to increase the expression of antioxidant enzymes and protect against oxidative stress-induced cell damage. Additionally, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is that it is relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. Additionally, the compound has been found to exhibit various biological activities, making it a promising candidate for further research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate the compound's mechanism of action and signaling pathways involved in its biological activities. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, the compound's pharmacokinetics and toxicity profile need to be studied to determine its safety and efficacy in vivo. Overall, this compound holds great promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been reported in the literature. The synthesis involves the reaction of 4-amino-5-mercapto-3-methyl-1-phenyl-1H-pyrazole with 4-methoxyphenyl isothiocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Properties

Molecular Formula

C20H17N3O2S2

Molecular Weight

395.5 g/mol

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C20H17N3O2S2/c1-13-18(19(24)23(22-13)15-6-4-3-5-7-15)27-20-21-17(12-26-20)14-8-10-16(25-2)11-9-14/h3-12,18H,1-2H3

InChI Key

NQPGWICUYJAASN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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